![molecular formula C10H17NO3 B1478810 2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)butanoic acid CAS No. 2097944-57-3](/img/structure/B1478810.png)
2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)butanoic acid
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves several steps. For instance, a method for the preparation of N-acylpyrroles involves condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This preparative procedure is highly tolerant of various functional groups .Molecular Structure Analysis
The molecular structure of a similar compound, tert-butyl tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate, is given by the Inchi Code: 1S/C11H19NO3/c1-11(2,3)15-10(13)12-4-8-6-14-7-9(8)5-12/h8-9H,4-7H2,1-3H3 .Chemical Reactions Analysis
The chemical reactions of similar compounds involve various catalysts and conditions. For example, a general and efficient Cu-assisted cycloisomerization of alkynyl imines enables an efficient synthesis of pyrroles and various types of fused heteroaromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, tert-butyl tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate, are given by the Inchi Code: 1S/C11H19NO3/c1-11(2,3)15-10(13)12-4-8-6-14-7-9(8)5-12/h8-9H,4-7H2,1-3H3 .Scientific Research Applications
Sorption of Phenoxy Herbicides
A study by Werner, Garratt, and Pigott (2012) focuses on the sorption of 2,4-D and other phenoxy herbicides to soil, suggesting that soil organic matter and iron oxides are significant sorbents for phenoxy herbicides. This research could hint at potential environmental interactions of complex organic compounds with similar structures (Werner et al., 2012).
Advances in Hydrogenation of Furfural Derivatives
Tan et al. (2021) reviewed recent advances in the hydrogenation of furfural and its derivatives, focusing on catalyst design and reaction mechanisms. This research is relevant to understanding the conversion processes of furan-based compounds to valuable chemicals (Tan et al., 2021).
Biomass-derived Levulinic Acid in Drug Synthesis
Zhang et al. (2021) explored the application of levulinic acid (LEV), a biomass-derived compound, in drug synthesis, highlighting its potential in reducing drug synthesis costs and simplifying synthesis steps. This review underscores the significance of renewable resources in medicinal chemistry and could provide context for the utilization of complex organic molecules in drug development (Zhang et al., 2021).
Safety And Hazards
properties
IUPAC Name |
2-(1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-2-9(10(12)13)11-3-7-5-14-6-8(7)4-11/h7-9H,2-6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFHYYOWSBOVWJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CC2COCC2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-amino-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one](/img/structure/B1478727.png)
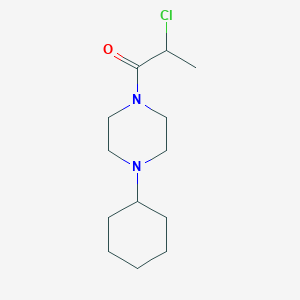
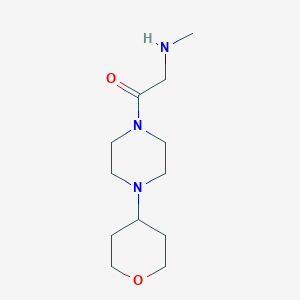

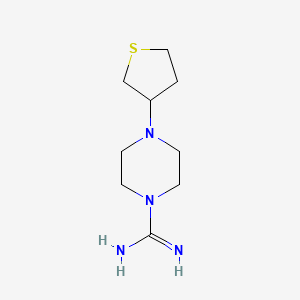
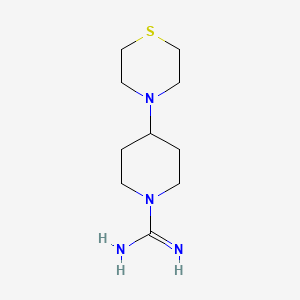


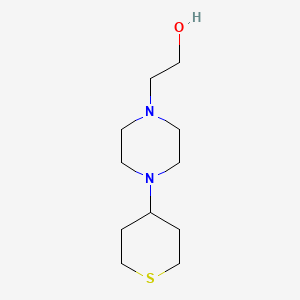
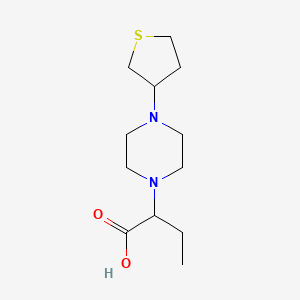

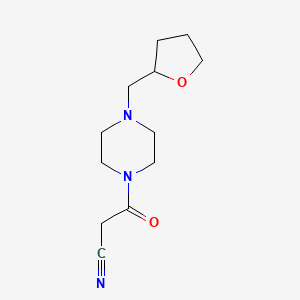
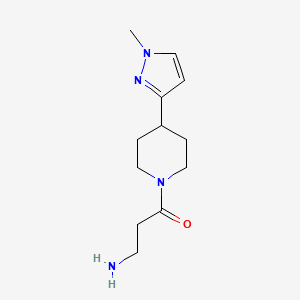
![2-chloro-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)butan-1-one](/img/structure/B1478748.png)